molecular formula C14H19BO2 B12302989 2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12302989
M. Wt: 230.11 g/mol
InChI Key: LMSISTSGLMQBGW-UHFFFAOYSA-N
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Description

2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with an ethenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-ethenylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed from oxidation reactions.

    Substituted Ethenylphenyl Derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate complex and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethenyl substitution, which provides additional reactivity and versatility in organic synthesis. The presence of the dioxaborolane ring enhances its stability and makes it an excellent candidate for various chemical transformations .

Properties

IUPAC Name

2-(2-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSISTSGLMQBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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